REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11]([OH:13])=[O:12].S(=O)(=O)(O)O.[CH2:19](O)[CH3:20]>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11]([O:13][CH2:19][CH3:20])=[O:12]
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Name
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|
Quantity
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5.23 g
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Type
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reactant
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Smiles
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ClC=1C=C2C(=CNC2=CC1)C(=O)O
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Name
|
|
Quantity
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140 mL
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Type
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reactant
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Smiles
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C(C)O
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Name
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Quantity
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10 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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with reflux for 16 h
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Duration
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16 h
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Type
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CONCENTRATION
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Details
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It was concentrated under reduced pressure
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Name
|
|
Type
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product
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Smiles
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ClC=1C=C2C(=CNC2=CC1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |